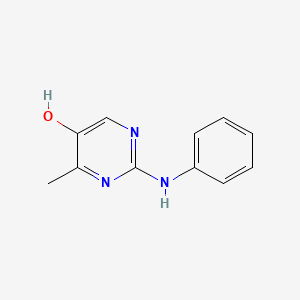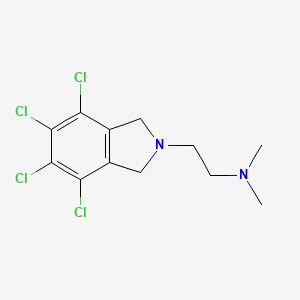
N,N-Dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydro-2H-isoindol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine is a synthetic organic compound known for its unique chemical structure and properties This compound features a tetrachloroisoindoline core, which is a derivative of isoindoline, and an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative, under acidic conditions.
Chlorination: The isoindoline core is then subjected to chlorination using reagents like chlorine gas or thionyl chloride to introduce the chlorine atoms at the desired positions.
Attachment of the Ethanamine Side Chain: The final step involves the reaction of the chlorinated isoindoline with N,N-dimethylaminoethanol under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the chlorine atoms, potentially leading to the formation of partially or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine N-oxide.
Reduction: Partially or fully dechlorinated isoindoline derivatives.
Substitution: Substituted isoindoline derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in gene expression, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-2-(2-pyridinyl)ethanamine
- N,N-Dimethyl-2-(2-methylphenoxy)ethanamine
- N,N-Dimethyl-2-(2-pyrazinyl)ethanamine
Comparison: N,N-Dimethyl-2-(4,5,6,7-tetrachloroisoindolin-2-yl)ethanamine is unique due to the presence of multiple chlorine atoms on the isoindoline core, which significantly influences its chemical reactivity and potential applications. In contrast, similar compounds with different substituents may exhibit distinct reactivity and biological activities, making them suitable for different applications.
Propriétés
Numéro CAS |
95467-71-3 |
|---|---|
Formule moléculaire |
C12H14Cl4N2 |
Poids moléculaire |
328.1 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(4,5,6,7-tetrachloro-1,3-dihydroisoindol-2-yl)ethanamine |
InChI |
InChI=1S/C12H14Cl4N2/c1-17(2)3-4-18-5-7-8(6-18)10(14)12(16)11(15)9(7)13/h3-6H2,1-2H3 |
Clé InChI |
PLJFLDISAARXPI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



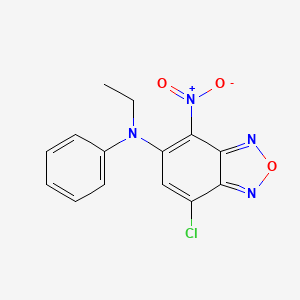
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-](/img/structure/B12918170.png)
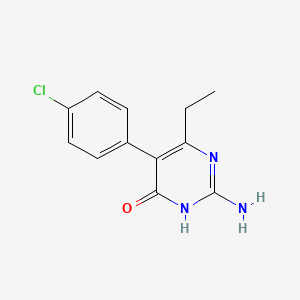

![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
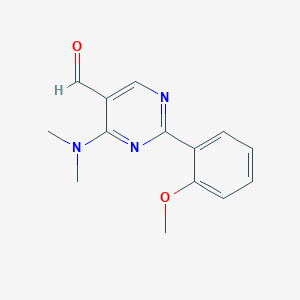
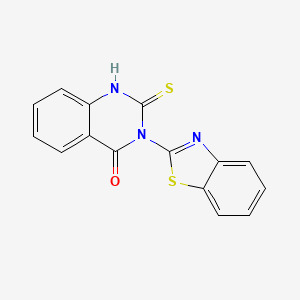
![5-Amino-3-ethyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12918230.png)

![N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B12918233.png)


